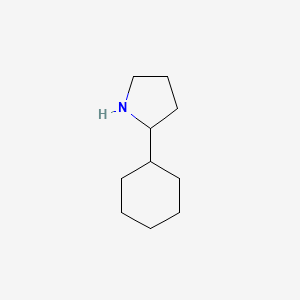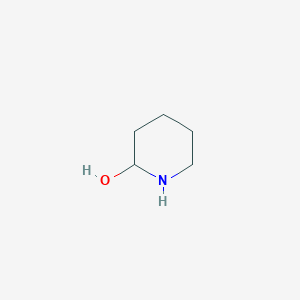
2-Piperidinol
Overview
Description
2-Piperidinol is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. The structure of this compound includes a hydroxyl group (-OH) attached to the second carbon of the piperidine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Piperidinol, also known as piperidin-2-ol, has been found to interact with several targets. One of the primary targets of this compound is the Arylamine N-Acetyltransferase (NAT) . NAT is an essential enzyme for the survival of Mycobacterium tuberculosis inside macrophages . Another target is the mycolic acid transporter MmpL3 .
Mode of Action
This compound interacts with its targets in a unique way. It has been shown to inhibit the NAT enzyme, resulting in a time-dependent irreversible inhibition of NAT activity . This inhibition is proposed to involve the formation of a reactive intermediate and selective cysteine residue modification . In the case of MmpL3, this compound targets it, affecting the transport of mycolic acid .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is involved in the cholesterol sterol-ring degradation pathway, which is essential for the intracellular survival of Mycobacterium tuberculosis . The ability of NAT to utilize propionyl-CoA links it to the cholesterol-catabolism pathway . By inhibiting NAT, this compound disrupts this pathway, preventing intracellular survival and resulting in the depletion of cell-wall lipids .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). While specific ADME properties for this compound are not readily available, one study showed that intraperitoneal administration of a piperidinol derivative resulted in promising serum concentration and an elimination half-life of 3.2 hours .
Result of Action
The action of this compound leads to significant molecular and cellular effects. Its inhibition of NAT prevents the intracellular survival of Mycobacterium tuberculosis and results in the depletion of cell-wall lipids . This suggests that this compound could have potential antimycobacterial activity.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the oxidative deamination of lysine residues by polyphenols, which generates this compound, was observed to be mediated by some polyphenols, especially o-diphenolic-type polyphenols, in the presence of copper ions . This suggests that the presence of certain environmental factors can influence the production and, potentially, the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Piperidinol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with lysyl oxidase, an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix . The interaction between this compound and lysyl oxidase results in the formation of a unique six-membered ring derivative, which can further equilibrate with a ring-open product (aldehyde) . This interaction highlights the potential of this compound in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the mycolic acid transporter MmpL3 in Mycobacterium abscessus, leading to a disruption in cell wall synthesis and bacterial growth . This indicates that this compound can have significant effects on cellular processes and pathogen viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of lysyl oxidase, inhibiting its activity and preventing the cross-linking of collagen and elastin . Additionally, this compound targets the mycolic acid transporter MmpL3 in Mycobacterium abscessus, leading to the inhibition of mycolic acid transport and subsequent bacterial cell wall disruption . These interactions at the molecular level elucidate the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions and maintains its inhibitory effects on lysyl oxidase and MmpL3 over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and disruption of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit lysyl oxidase and MmpL3 without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It has been shown to affect the metabolic flux of lysyl oxidase and mycolic acid transporter MmpL3, leading to changes in metabolite levels and enzyme activity . These interactions underscore the compound’s role in modulating metabolic pathways and influencing biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to localize in specific cellular compartments, where it exerts its inhibitory effects on lysyl oxidase and MmpL3 . The transport and distribution of this compound are crucial for its activity and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been shown to localize in the extracellular matrix, where it interacts with lysyl oxidase, and in the bacterial cell wall, where it targets MmpL3 . These localization patterns are essential for the compound’s activity and function in modulating enzyme activity and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Piperidinol can be synthesized through several methods. One common approach involves the reduction of 2-piperidone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 2-piperidone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent like ethanol or methanol, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-piperidone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can lead to the formation of piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Piperidone
Reduction: Piperidine
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
2-Piperidinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to natural compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antitubercular activities.
Industry: Utilized in the production of polymers, resins, and as a solvent in various chemical processes.
Comparison with Similar Compounds
Piperidine: Lacks the hydroxyl group and is more basic.
2-Piperidone: Contains a carbonyl group instead of a hydroxyl group.
4-Piperidinol: Hydroxyl group attached to the fourth carbon instead of the second.
Uniqueness of 2-Piperidinol: this compound is unique due to the presence of the hydroxyl group at the second position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and enables diverse chemical transformations .
Properties
IUPAC Name |
piperidin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-3-1-2-4-6-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGMHPGYPXPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423183 | |
| Record name | 2-Piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45506-41-0 | |
| Record name | 2-Piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45506-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of Carpipramine, a drug containing a 2-piperidinol moiety, in various species?
A1: Carpipramine, after oral administration, undergoes extensive metabolism, primarily through three pathways:
- Hydroxylation: The iminodibenzyl ring undergoes hydroxylation, forming phenol or alcohol derivatives without affecting the side chain. []
- Side-chain Hydroxylation: The terminal piperidine ring of the this compound side chain undergoes hydroxylation. []
- Cyclization and Dehydrogenation: The this compound group undergoes cyclization and dehydrogenation reactions. []
Q2: How does the structure of this compound derivatives influence their antimicrobial activity?
A2: Research indicates that the presence of specific aromatic substituents at the 1-position of the this compound ring significantly impacts antibacterial activity. For instance, 1-(quinolin-3-yl)pyrrolidin-2-ol (P7) exhibits potent antibacterial effects against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. [] This suggests that the quinoline moiety plays a crucial role in enhancing antimicrobial potency.
Q3: Can this compound derivatives be used in asymmetric synthesis?
A3: Yes, this compound derivatives can serve as valuable building blocks in asymmetric synthesis. For example, silyl enol ethers have been successfully employed as nucleophiles in enantioselective inverse-electron-demand aza-Diels-Alder reactions with aza-sulfonyl-1-aza-1,3-butadienes. [] This reaction allows for the stereoselective synthesis of benzofuran-fused this compound derivatives with three contiguous stereocenters, highlighting the potential of these compounds in constructing complex chiral molecules. []
Q4: How do polyphenols interact with lysine residues, and what is the role of this compound in this process?
A4: Polyphenols can oxidatively deaminate lysine residues in proteins. This reaction generates a mixture of products in equilibrium, including aldehydes and this compound derivatives. [] This finding suggests a potential role of this compound in understanding the complex interactions between polyphenols and proteins.
Q5: How has the aza-Ferrier reaction been employed in the synthesis of streptazolin, a natural product containing a this compound moiety?
A5: The total synthesis of streptazolin, a unique alkaloid natural product containing a this compound unit, was achieved through a strategic route involving the aza-Ferrier reaction. [] This reaction, involving a Δthis compound and alkyltrimethylsilane, played a key role in constructing the core ring structure of streptazolin. []
Q6: What computational chemistry methods have been applied to study this compound derivatives?
A6: Density functional theory (DFT) calculations have been extensively used to investigate the structural and electronic properties of various this compound derivatives. For example, DFT studies have been conducted on 1-(pyrazin-2-yl)piperidin-2-ol [] and 1-(quinolin-3-yl)piperidin-2-ol [] to gain insights into their molecular geometries, vibrational frequencies, and electronic properties. These computational approaches provide valuable information for understanding the behavior and reactivity of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


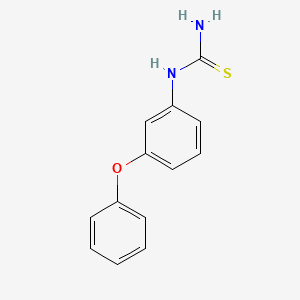
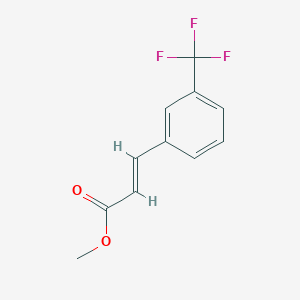


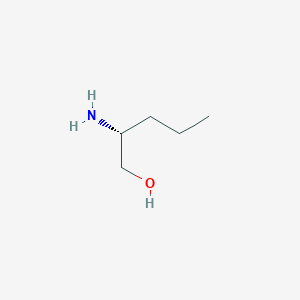
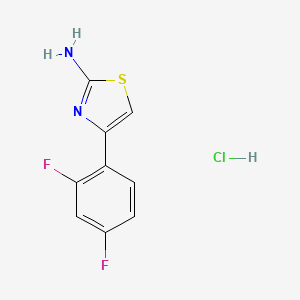

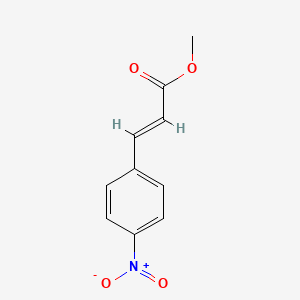
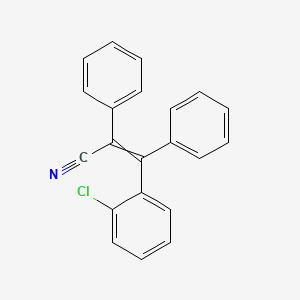
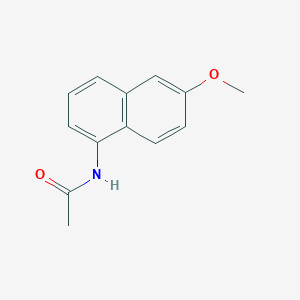
![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)
![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)

